molecular formula C18H20N2O4 B6994375 Tert-butyl 6-[(2-cyclopropylfuran-3-carbonyl)amino]pyridine-3-carboxylate

Tert-butyl 6-[(2-cyclopropylfuran-3-carbonyl)amino]pyridine-3-carboxylate

Cat. No.: B6994375
M. Wt: 328.4 g/mol
InChI Key: IJSWITQUQAVBJU-UHFFFAOYSA-N
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Description

Tert-butyl 6-[(2-cyclopropylfuran-3-carbonyl)amino]pyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with a tert-butyl ester group and an amide linkage to a cyclopropylfuran moiety

Properties

IUPAC Name

tert-butyl 6-[(2-cyclopropylfuran-3-carbonyl)amino]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-18(2,3)24-17(22)12-6-7-14(19-10-12)20-16(21)13-8-9-23-15(13)11-4-5-11/h6-11H,4-5H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSWITQUQAVBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)NC(=O)C2=C(OC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-[(2-cyclopropylfuran-3-carbonyl)amino]pyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving suitable precursors.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and an acid catalyst.

    Amide bond formation: The cyclopropylfuran moiety is introduced through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and bases (e.g., DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-[(2-cyclopropylfuran-3-carbonyl)amino]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens (for electrophilic substitution) and organometallics (for nucleophilic substitution).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced amide derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl 6-[(2-cyclopropylfuran-3-carbonyl)amino]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 6-[(2-cyclopropylfuran-3-carbonyl)amino]pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-aminopyridine-3-carboxylate: Similar structure but lacks the cyclopropylfuran moiety.

    Cyclopropylfuran-3-carboxamide: Contains the cyclopropylfuran moiety but lacks the pyridine ring and tert-butyl ester group.

Uniqueness

Tert-butyl 6-[(2-cyclopropylfuran-3-carbonyl)amino]pyridine-3-carboxylate is unique due to its combination of a pyridine ring, tert-butyl ester, and cyclopropylfuran moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

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